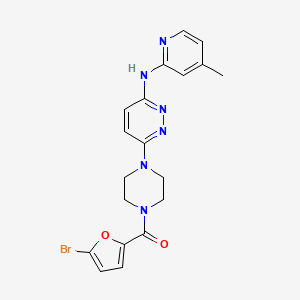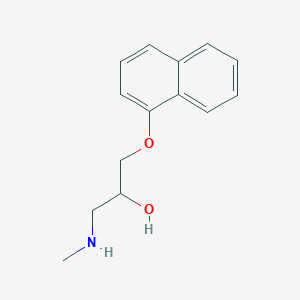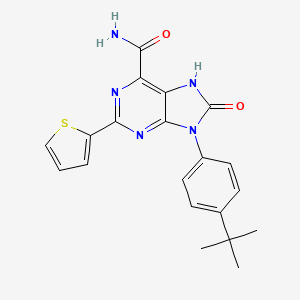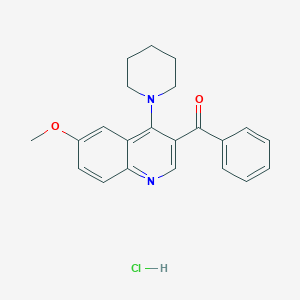
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential as novel antimicrobial agents. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid metabolism, making them promising candidates for combating bacterial infections .
Antifungal Activity
Imidazole-containing compounds have also demonstrated antifungal effects. They inhibit fungal enzymes involved in ergosterol biosynthesis, disrupting cell membrane integrity. The compound’s structure suggests it may exhibit antifungal activity against various fungal pathogens .
Anti-Inflammatory Properties
Certain imidazole derivatives possess anti-inflammatory properties. They modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes. Investigating the compound’s effects on inflammation could yield valuable insights .
Antitumor Potential
Imidazole-based molecules have been studied for their antitumor activity. They may interfere with cancer cell growth, angiogenesis, and metastasis. Further research is needed to explore the compound’s specific mechanisms in cancer therapy .
Antidiabetic Effects
Imidazole derivatives have shown promise in managing diabetes. They influence glucose metabolism, insulin sensitivity, and pancreatic function. Investigating the compound’s impact on glucose regulation could be worthwhile .
Antioxidant Properties
Imidazole-containing compounds often exhibit antioxidant effects. They scavenge free radicals, protecting cells from oxidative damage. Assessing the compound’s antioxidant capacity could be relevant for various health applications .
Mechanism of Action
Target of action
Pyrrolidine derivatives have been widely used in drug discovery and have shown diverse biological activities . They are known to interact with various enzymes and proteins that contribute to disease progression .
Mode of action
The mode of action of pyrrolidine derivatives can vary greatly depending on the specific compound and its structure . They can inhibit or activate certain enzymes or proteins, leading to changes in cellular processes .
Biochemical pathways
Pyrrolidine derivatives can affect various biochemical pathways. For example, they can influence the activity of enzymes involved in cell proliferation, leading to effects on cancer cell growth .
Pharmacokinetics
The ADME properties of pyrrolidine derivatives can also vary. Factors such as the compound’s structure and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action can depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially slow down or stop the growth of cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-22-15(8-14(20-22)11-2-4-13(18)5-3-11)17(24)23-7-6-12(9-23)16-19-10-25-21-16/h2-5,8,10,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXMCJOPQFLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)




![methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B2471791.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)


![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)


